ethyl 4-{[(2-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate
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Overview
Description
Ethyl 4-{[(2-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as E-4031 and is primarily used as a research tool in the study of ion channels.
Mechanism of Action
Ethyl 4-{[(2-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate works by blocking the hERG channel, which leads to an increase in the action potential duration of cardiac cells. This can result in cardiac arrhythmias, which is why this compound is primarily used as a research tool rather than a therapeutic agent.
Biochemical and Physiological Effects:
The primary biochemical and physiological effect of this compound is the blocking of the hERG channel. This can lead to an increase in the action potential duration of cardiac cells, which can result in cardiac arrhythmias. Other effects of this compound on the body are not well understood, as it is primarily used as a research tool.
Advantages and Limitations for Lab Experiments
The primary advantage of using Ethyl 4-{[(2-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate in lab experiments is its ability to selectively block the hERG channel. This can help in the development of new drugs that target this channel. However, the limitations of this compound include its potential to cause cardiac arrhythmias, which can make it difficult to use in certain experiments. Additionally, the effects of this compound on other ion channels and physiological processes are not well understood.
Future Directions
There are several future directions for the use of Ethyl 4-{[(2-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate in research. One direction is the development of new drugs that target the hERG channel for the treatment of cardiac arrhythmias. Another direction is the study of the effects of this compound on other ion channels and physiological processes. Additionally, the use of this compound in combination with other research tools can help in the development of a better understanding of ion channel function and regulation.
Synthesis Methods
Ethyl 4-{[(2-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate can be synthesized through a multi-step process. The first step involves the reaction of 2-methylphenylamine with carbon disulfide to form 2-methylphenylisothiocyanate. This intermediate is then reacted with ethyl piperazine-1-carboxylate to form the final product, this compound.
Scientific Research Applications
Ethyl 4-{[(2-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate is primarily used as a research tool in the study of ion channels. Specifically, it is used to study the human ether-a-go-go-related gene (hERG) channel, which is a potassium ion channel that plays a critical role in cardiac repolarization. The hERG channel is also a target for several drugs, and the use of this compound can help in the development of new drugs that target this channel.
properties
IUPAC Name |
ethyl 4-[(2-methylphenyl)carbamothioyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-3-20-15(19)18-10-8-17(9-11-18)14(21)16-13-7-5-4-6-12(13)2/h4-7H,3,8-11H2,1-2H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNZYKWBLZBKQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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